Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N')-
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Overview
Description
Preparation Methods
The synthesis of Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- involves the reaction of platinum salts with L-ascorbic acid and 1,2-cyclohexanediamine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity compounds suitable for research and application .
Chemical Reactions Analysis
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized platinum complexes, while reduction reactions may produce reduced platinum species .
Scientific Research Applications
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology, it is studied for its potential as an anticancer agent, as platinum compounds are known to interact with DNA and inhibit cell proliferation. In medicine, it is explored for its therapeutic potential in treating cancer and other diseases. Additionally, this compound has industrial applications in the production of high-performance materials and catalysts .
Mechanism of Action
The mechanism of action of Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The molecular targets and pathways involved in this process include the inhibition of DNA polymerase and the activation of DNA damage response pathways .
Comparison with Similar Compounds
Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA interaction, Platinum,bis(L-ascorbato-O3)(1,2-cyclohexanediamine-N,N’)- is unique due to its specific ligands, L-ascorbic acid, and 1,2-cyclohexanediamine. These ligands may confer different pharmacokinetic and pharmacodynamic properties, potentially leading to variations in efficacy and toxicity profiles .
Properties
Molecular Formula |
C18H26N2O12Pt |
---|---|
Molecular Weight |
657.5 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.2C6H8O6.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h5-8H,1-4H2;2*2,5,7-10H,1H2;/q-2;;;+4/p-2/t;2*2-,5+;/m.00./s1 |
InChI Key |
SYTQZHBSTPGQGL-XKBNQBCOSA-L |
Isomeric SMILES |
C1CCC(C(C1)[NH-])[NH-].C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Pt+4] |
Origin of Product |
United States |
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